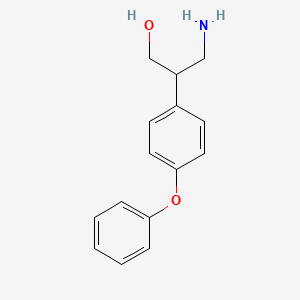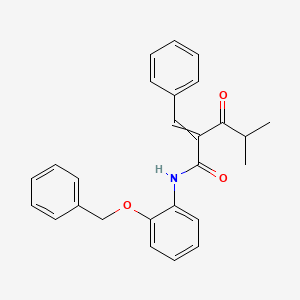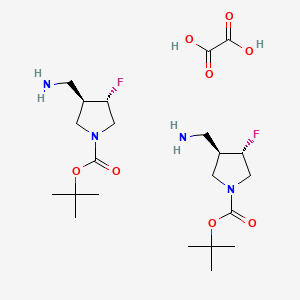
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is a compound that belongs to the class of amides. It features a bromopyridine moiety, which is known for its significant biological and therapeutic value. The compound’s structure includes a pyridine ring substituted with a bromine atom at the 2-position and an amide group at the 4-position, along with a hydroxy and methyl group on an octanamide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyridine-4-amine with 2-hydroxy-2-methyloctanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include optimization of reaction parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amidation: The amide group can participate in further amidation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to ketones or alkanes, respectively.
Aplicaciones Científicas De Investigación
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological pathways involving pyridine derivatives.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The hydroxy and amide groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the bromine and hydroxy groups.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a bromine-substituted imidazo[1,2-a]pyridine ring, differing in the core structure.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and hydroxy group allows for unique reactivity and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C14H21BrN2O2 |
|---|---|
Peso molecular |
329.23 g/mol |
Nombre IUPAC |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide |
InChI |
InChI=1S/C14H21BrN2O2/c1-3-4-5-6-8-14(2,19)13(18)17-11-7-9-16-12(15)10-11/h7,9-10,19H,3-6,8H2,1-2H3,(H,16,17,18) |
Clave InChI |
ZHHABRBCLIJOPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)

![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)



![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)


![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)

